molecular formula C19H19ClN2O3S B6451007 2-(5-chloro-2-methylphenyl)-4-(cyclobutylmethyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione CAS No. 2548994-17-6

2-(5-chloro-2-methylphenyl)-4-(cyclobutylmethyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Cat. No. B6451007
CAS RN: 2548994-17-6
M. Wt: 390.9 g/mol
InChI Key: XDAQBTSUHVTGAW-UHFFFAOYSA-N
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Description

The compound is a benzothiadiazine derivative. Benzothiadiazines are a class of compounds that have been studied for their potential pharmacological properties . The presence of a chloro group and a methyl group on the phenyl ring could potentially affect the properties of the compound, such as its reactivity and polarity.


Molecular Structure Analysis

The compound contains a benzothiadiazine core, which is a bicyclic structure consisting of a benzene ring fused to a thiadiazine ring. The thiadiazine ring is a six-membered ring containing two nitrogen atoms and one sulfur atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing chloro group and the electron-donating methyl group on the phenyl ring. These groups could potentially direct electrophilic aromatic substitution reactions to certain positions on the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions of the substituents on the rings. Factors such as polarity, solubility, melting point, and boiling point would be influenced by these structural details .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The study of benzothiadiazine derivatives is a potentially interesting area of research, given the pharmacological properties of some compounds in this class . Further studies could explore the synthesis, characterization, and potential applications of this specific compound.

properties

IUPAC Name

2-(5-chloro-2-methylphenyl)-4-(cyclobutylmethyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c1-13-9-10-15(20)11-17(13)22-19(23)21(12-14-5-4-6-14)16-7-2-3-8-18(16)26(22,24)25/h2-3,7-11,14H,4-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAQBTSUHVTGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloro-2-methylphenyl)-4-(cyclobutylmethyl)-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one

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